1-(2-Fluorophenethyl)piperidin-4-one
Description
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]piperidin-4-one |
InChI |
InChI=1S/C13H16FNO/c14-13-4-2-1-3-11(13)5-8-15-9-6-12(16)7-10-15/h1-4H,5-10H2 |
InChI Key |
LFKWOBZFCHYIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the piperidin-4-one ring significantly influences molecular weight, lipophilicity, and solubility:
- Morpholine Substituent : The morpholinylethyl group in 1-[2-(morpholin-4-yl)ethyl]piperidin-4-one enhances aqueous solubility, making it suitable for CNS-targeting drug candidates .
Antiviral and Antitumor Activity
- 3,5-Bis(4-methoxybenzylidene)piperidin-4-one : Exhibits anti-dengue activity (DENV2 NS2B/NS3 protease inhibition) with IC50 values <10 µM, attributed to conjugated benzylidene groups enabling π-π interactions .
- 3,5-Bis(benzylidene)piperidin-4-ones : Demonstrate selective cytotoxicity against malignant cells (IC50 ~1–5 µM) due to Michael acceptor reactivity .
CNS and Opioid-Related Activity
- 1-(2-Phenylethyl)piperidin-4-one : Intermediate in fentanyl synthesis, suggesting fluorophenethyl analogs may target opioid receptors .
- 1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one : Evaluated as a dopamine D4 receptor antagonist for antipsychotic applications .
Anti-Inflammatory Activity
Structural-Activity Relationship (SAR) Insights
- Fluorine Substitution : Fluorine at the phenethyl position may enhance metabolic stability and receptor binding affinity compared to chlorine or methoxy groups .
- Conjugated Systems : Benzylidene or benzoylidene groups at 3,5-positions enable π-stacking with viral proteases or DNA, critical for antitumor/antiviral effects .
- Polar Substituents : Morpholine or sulfonyl groups improve solubility and target engagement in hydrophilic environments .
Preparation Methods
Reaction Conditions and Catalysis
In a typical procedure, 4-piperidone hydrochloride monohydrate is reacted with 2-fluorophenethyl bromide in acetonitrile under reflux, using potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds via an SN2 mechanism, where the bromide ion is displaced by the piperidone nitrogen. Key parameters include:
-
Molar ratio : A 1:1 stoichiometry of 4-piperidone to 2-fluorophenethyl bromide ensures minimal side products.
-
Temperature : Reflux at 80–85°C for 12–24 hours achieves optimal conversion.
-
Solvent : Acetonitrile provides a polar aprotic medium, enhancing nucleophilicity of the piperidone nitrogen.
A critical challenge is the polymerization of 4-piperidone under basic conditions, which reduces yields. To mitigate this, patents recommend incremental addition of the base and strict temperature control.
Workup and Purification
Post-reaction, the mixture is cooled, filtered to remove inorganic salts, and concentrated under reduced pressure. The crude product is recrystallized from petroleum ether (60–80°C) or chloroform-petroleum ether mixtures, yielding colorless crystals. Reported yields for analogous NPP syntheses exceed 70%, though fluorinated variants may exhibit slightly lower efficiencies due to steric and electronic effects of the ortho-fluorine substituent.
Comparative Analysis of Methodologies
Efficiency and Scalability
The alkylation method excels in scalability, as demonstrated by its application in fentanyl production. In contrast, reductive amination may require costly amine precursors and stringent anhydrous conditions, limiting its practicality.
Challenges and Optimizations
Steric and Electronic Effects
The ortho-fluorine group in 2-fluorophenethyl bromide introduces steric hindrance and electron-withdrawing effects, slowing the alkylation kinetics. Patent data suggest extending reaction times to 24–36 hours and increasing catalyst loading (e.g., TBAB at 5–10 mol%) to compensate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Fluorophenethyl)piperidin-4-one, and what reaction conditions optimize yield?
- The compound is typically synthesized via alkylation of piperidin-4-one derivatives. A standard method involves reacting piperidin-4-one with 2-fluorophenethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. How is the structural identity of 1-(2-Fluorophenethyl)piperidin-4-one validated post-synthesis?
- Characterization relies on ¹H/¹³C NMR (to confirm fluorophenethyl substitution and piperidinone backbone), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (expected molecular formula: C₁₃H₁₅FNO). X-ray crystallography may resolve stereoelectronic effects of the fluorophenethyl group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Refer to SDS guidelines for piperidin-4-one derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Storage should be in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, substituent groups) impact biological activity and target selectivity?
- Fluorine substitution at the ortho position (as in 1-(2-Fluorophenethyl)) enhances lipophilicity and metabolic stability compared to para-substituted analogs. Comparative studies show that 2-fluorophenethyl derivatives exhibit higher ACK1 kinase inhibition (IC₅₀ = 12 nM) than non-fluorinated analogs (IC₅₀ > 1 µM), attributed to improved hydrophobic interactions with the kinase’s ATP-binding pocket .
- Substituent Effects :
| Substituent Position | Target Affinity (ACK1 IC₅₀) | Selectivity Ratio (ACK1 vs. EGFR) |
|---|---|---|
| 2-Fluorophenethyl | 12 nM | 1:85 |
| 4-Fluorophenethyl | 230 nM | 1:12 |
| Non-fluorinated | >1 µM | 1:3 |
| Data derived from kinase profiling assays . |
Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Discrepancies may arise from assay conditions (e.g., ATP concentration, incubation time) or compound purity . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). For example, ACK1 inhibition studies showing IC₅₀ = 12 nM versus 50 nM may reflect differences in ATP levels (10 µM vs. 100 µM, respectively).
Q. How can computational methods predict metabolite pathways and potential toxicities?
- In silico tools (e.g., Schrödinger’s MetaSite) predict phase I metabolism: the piperidinone ring undergoes CYP3A4-mediated oxidation to form hydroxylated metabolites, while the fluorophenethyl group is resistant to oxidative cleavage. Toxicity risks (e.g., hepatotoxicity) are assessed via DEREK Nexus for structural alerts .
Q. What experimental designs are optimal for evaluating off-target effects in kinase inhibition studies?
- Use kinome-wide profiling panels (e.g., Eurofins KinaseProfiler®) to assess selectivity across 400+ kinases. For 1-(2-Fluorophenethyl)piperidin-4-one, off-target hits (e.g., FLT3, JAK2) at >1 µM indicate high specificity for ACK1 . Dose-response curves (10 nM–10 µM) and cellular assays (e.g., proliferation inhibition in ACK1-dependent cancer lines) further validate target engagement.
Methodological Considerations
Q. Which analytical techniques quantify trace impurities in synthesized batches?
- HPLC-PDA (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS/MS detect residual solvents (e.g., DMF) and byproducts (e.g., N-alkylation isomers). Limit of quantification (LOQ) for impurities should be ≤0.1% .
Q. How is the compound’s stability assessed under physiological conditions?
- Conduct forced degradation studies :
- Acidic/basic conditions : 0.1M HCl/NaOH at 37°C for 24h.
- Oxidative stress : 3% H₂O₂ at 25°C for 6h.
- Photostability : Exposure to UV light (ICH Q1B).
Monitor degradation via HPLC; >90% stability in PBS (pH 7.4) over 48h is typical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
